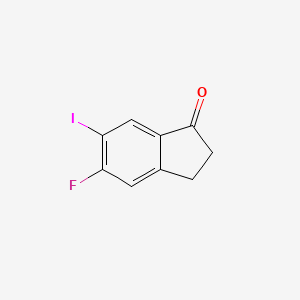![molecular formula C11H25NO5Si B15064197 Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 142348-04-7](/img/structure/B15064197.png)
Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C11H25NO5Si and a molecular weight of 279.41 g/mol . It is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a trimethoxysilyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of tert-butyl carbamate with 3-(trimethoxysilyl)propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N,N-bis[3-(trimethoxysilyl)propyl]carbamate: Contains two trimethoxysilyl groups, offering enhanced reactivity and functionality.
tert-Butyl carbamate: Lacks the trimethoxysilyl group, making it less versatile in certain applications.
Uniqueness
tert-Butyl (3-(trimethoxysilyl)propyl)carbamate is unique due to its combination of a carbamate group and a trimethoxysilyl group, providing both stability and reactivity. This makes it particularly valuable in applications requiring strong adhesion, durability, and the ability to undergo further functionalization .
Properties
CAS No. |
142348-04-7 |
|---|---|
Molecular Formula |
C11H25NO5Si |
Molecular Weight |
279.40 g/mol |
IUPAC Name |
tert-butyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C11H25NO5Si/c1-11(2,3)17-10(13)12-8-7-9-18(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
InChI Key |
HTKRZVLDPRMENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)




